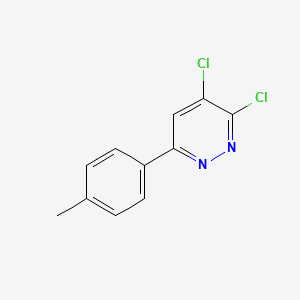

3,4-Dichloro-6-(4-methylphenyl)pyridazine

Description

Structural Classification within Pyridazine Family

3,4-Dichloro-6-(4-methylphenyl)pyridazine belongs to the pyridazine family of heterocyclic compounds, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Pyridazine itself is an aromatic, heterocyclic, organic compound with the molecular formula C₄H₄N₂, containing a six-membered ring with two adjacent nitrogen atoms. The parent pyridazine structure is isomeric with two other diazine rings, pyrimidine and pyrazine, but is distinguished by the 1,2-positioning of its nitrogen atoms.

The specific compound under examination features two chlorine atoms located at positions 3 and 4 of the pyridazine ring, along with a 4-methylphenyl group attached at position 6. This substitution pattern creates a unique molecular architecture that contributes to the compound's diverse chemical reactivity and potential applications in various scientific fields, including medicinal chemistry and materials science.

The molecular structure can be characterized by several key features. The compound maintains the aromatic properties inherent to the pyridazine family while incorporating electron-withdrawing chlorine substituents that significantly influence its chemical behavior. The 4-methylphenyl group at position 6 introduces additional steric and electronic considerations that affect both synthetic accessibility and potential biological activity.

Table 1: Structural Comparison of Selected Pyridazine Derivatives

| Compound | Molecular Formula | Key Substituents | Ring Positions |

|---|---|---|---|

| Pyridazine | C₄H₄N₂ | None | Base structure |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | Two chlorines | 3,6-dichloro |

| 3,4-Dichloro-6-(4-methylphenyl)pyridazine | C₁₁H₈Cl₂N₂ | Two chlorines, methylphenyl | 3,4-dichloro, 6-aryl |

| 3-Chloro-6-(4-methylphenyl)pyridazine | C₁₁H₉ClN₂ | One chlorine, methylphenyl | 3-chloro, 6-aryl |

Historical Development of Chlorinated Pyridazine Derivatives

The historical development of pyridazine chemistry began in the late 19th century with Emil Fischer's classic investigation on the Fischer indole synthesis, during which he prepared the first pyridazine via the condensation of phenylhydrazine and levulinic acid. However, the parent heterocycle was first systematically prepared by oxidation of benzocinnoline to the pyridazinetetracarboxylic acid followed by decarboxylation.

Following Taüber's synthesis of a pyridazine in the late 19th century, 76 years passed before any significant advancements for applications of the compound occurred. This extended period of limited development can be explained by the fact that no naturally occurring pyridazines were found in nature until 1971. During this breakthrough year, it was discovered that some pyridazines are produced by the Streptomyces jamaicensis bacteria, identified as amino acids classified more formally as hexahydropyridazines.

The discovery of naturally occurring pyridazines marked the beginning of their usefulness in the pharmaceutical world. Shortly after the initial discovery, the first antifungal was found to be produced by Streptomyces violaceoniger, called pyridazomycin. However, these amino acids and antibiotics were the only naturally occurring pyridazines identified, meaning that since their discovery, all remaining pyridazine derivatives have been chemically synthesized rather than harvested from nature.

The development of chlorinated pyridazine derivatives followed several decades later, with synthetic methodologies becoming increasingly sophisticated. The synthesis of compounds such as 3,6-dichloropyridazine emerged as an important precursor for more complex derivatives. Modern synthetic approaches have enabled the preparation of highly substituted chlorinated pyridazines through various methodologies, including palladium-catalyzed cross-coupling reactions.

Nomenclature and Identification Parameters

The systematic nomenclature of 3,4-Dichloro-6-(4-methylphenyl)pyridazine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is assigned the Chemical Abstracts Service registry number 1171545-90-6. The molecular formula is established as C₁₁H₈Cl₂N₂ with a molecular weight of 239.10 grams per mole.

Table 2: Identification Parameters for 3,4-Dichloro-6-(4-methylphenyl)pyridazine

The compound's structural identification can be further characterized through spectroscopic methods. The molecule contains specific functional groups that produce characteristic signals in nuclear magnetic resonance spectroscopy and infrared spectroscopy. The presence of the chlorine atoms and the aromatic systems creates distinctive patterns that facilitate identification and characterization.

The International Chemical Identifier key provides a unique identifier for database searches and chemical information retrieval systems. The systematic name reflects the precise positioning of substituents on the pyridazine ring, with the 3,4-dichloro designation indicating the specific chlorine substitution pattern and the 6-(4-methylphenyl) portion describing the aryl substituent location and identity.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned 3,4-Dichloro-6-(4-methylphenyl)pyridazine as a valuable synthetic intermediate and research target within several active areas of investigation. The compound is synthesized primarily in laboratory settings, utilizing various chemical reactions to achieve the desired structure, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, representing the most common synthetic approach.

The synthesis typically involves the reaction of 3,4-dichloropyridazine with 4-methylphenyl derivatives, most commonly through palladium-catalyzed Suzuki-Miyaura coupling, where 3,4-dichloropyridazine reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This methodology exemplifies the modern trend toward transition metal-catalyzed synthesis in heterocyclic chemistry.

Recent research developments in 2024 have demonstrated novel approaches to pyridazine synthesis through radical cyclization pathways. These investigations have shown that formal [4 + 2] reactions can be employed for the synthesis of sulfonyl-substituted pyridazine compounds, utilizing vinylogous enaminonitriles and sulfonyl hydrazides as starting materials. The key features of these modern synthetic approaches include transamidation of vinylogous enaminonitriles with sulfonyl hydrazide, radical sulfonylation of the resulting intermediate, and subsequent 6-endo-trig radical cyclization.

Table 3: Contemporary Research Applications of Pyridazine Derivatives

| Research Area | Application Type | Methodology | Reference Year |

|---|---|---|---|

| Pharmaceutical Chemistry | Drug Development | Cross-coupling synthesis | Ongoing |

| Materials Science | Functional Materials | Radical cyclization | 2024 |

| Synthetic Methodology | Catalyst Development | Palladium catalysis | Ongoing |

| Agrochemical Research | Herbicide Development | Structural modification | Ongoing |

The compound's position in contemporary research is further enhanced by its potential for chemical transformation. The chlorine substituents can undergo various substitution reactions, while the aromatic systems provide opportunities for additional functionalization. This versatility makes the compound valuable as a building block for more complex molecular architectures.

Current research trends indicate increasing interest in pyridazine derivatives for agrochemical applications, with numerous pyridazine-containing herbicides having been developed. These compounds act to kill plants by inhibiting photosynthesis, and they have also exhibited insecticidal properties. The structural framework provided by 3,4-Dichloro-6-(4-methylphenyl)pyridazine offers opportunities for further development in these application areas.

Properties

IUPAC Name |

3,4-dichloro-6-(4-methylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)15-14-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKLRUBGUGLJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-(4-methylphenyl)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,4-dichloropyridazine reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-6-(4-methylphenyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products may include amines, ethers, or thioethers.

Oxidation Products: Oxidized derivatives such as pyridazine oxides.

Reduction Products: Reduced derivatives such as pyridazine amines.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3,4-Dichloro-6-(4-methylphenyl)pyridazine typically involves several steps that can be optimized for yield and purity. A notable method includes the reaction of 4-methylphenylhydrazine with chlorinated pyridazine intermediates. This process has been refined to enhance efficiency and reduce by-products, making it suitable for industrial-scale production.

Synthesis Method Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Methylphenylhydrazine + Chlorinated pyridazine | Solvent: Isopropanol; Temp: 80°C | High |

| 2 | Purification via recrystallization | - | - |

Biological Activities

Research indicates that 3,4-Dichloro-6-(4-methylphenyl)pyridazine exhibits various biological activities, making it a candidate for pharmaceutical applications.

Antiviral and Anticancer Properties

Studies have shown that pyridazine derivatives possess significant antiviral and anticancer properties. The halogenated structure of 3,4-Dichloro-6-(4-methylphenyl)pyridazine enhances its biological activity compared to non-halogenated analogs.

Case Study: Anticancer Activity

- Objective : Evaluate the cytotoxic effects on cancer cell lines.

- Method : In vitro assays against various cancer cell lines (e.g., HeLa, MCF-7).

- Results : IC50 values indicated significant cytotoxicity at low concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table: Anti-inflammatory Activity Assessment

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3,4-Dichloro-6-(4-methylphenyl)pyridazine | 12.5 | 9.8 |

Agricultural Applications

Beyond medicinal uses, 3,4-Dichloro-6-(4-methylphenyl)pyridazine has potential applications in agriculture as a pesticide or herbicide. Its ability to disrupt biological processes in pests can improve crop yields.

Pesticidal Activity

Research indicates that derivatives of pyridazine can act as effective pesticides due to their ability to inhibit specific enzymes in insects.

Case Study: Pesticide Efficacy

- Target Pests : Aphids and beetles.

- Method : Field trials comparing treated vs. untreated plots.

- Results : Treated plots showed a reduction in pest populations by up to 70%.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-6-(4-methylphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the compound’s structure and the functional groups attached to it .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Mechanistic Insights

- Anti-inflammatory Activity: The presence of chlorine at positions 3 and 4 in 3,4-Dichloro-6-(4-methylphenyl)pyridazine enhances COX-2 inhibition compared to mono-chloro analogs like 3-Chloro-6-(4-methylphenyl)pyridazine.

- Analgesic Activity : The 4-methylphenyl group at position 6 is critical for central analgesic mechanisms. Compounds lacking this substituent (e.g., 3-Chloro-6-(2-chlorophenyl)pyridazine) show reduced activity due to poor blood-brain barrier penetration .

- Antimicrobial Selectivity: Chlorine substitution patterns influence microbial targeting. For instance, 3-Chloro-6-(2,4-dichlorophenyl)pyridazine exhibits stronger activity against Pseudomonas aeruginosa and Candida albicans compared to the target compound, likely due to increased lipophilicity from additional chlorine atoms .

Biological Activity

Overview

3,4-Dichloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and herbicidal properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of 3,4-Dichloro-6-(4-methylphenyl)pyridazine can be represented as follows:

- Molecular Formula : C10H7Cl2N3

- Molecular Weight : 232.09 g/mol

Antimicrobial Activity

Research indicates that 3,4-Dichloro-6-(4-methylphenyl)pyridazine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in cancer research. In a study investigating its effects on human cancer cell lines, it was found to induce apoptosis in several types of cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10.5 |

| MDA-MB-231 (Breast) | 15.2 |

| HCT116 (Colon) | 12.8 |

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Herbicidal Activity

3,4-Dichloro-6-(4-methylphenyl)pyridazine has been evaluated for its herbicidal properties. Laboratory tests indicate that it effectively inhibits the growth of several common weeds.

| Weed Species | Effective Dose (g/ha) |

|---|---|

| Amaranthus retroflexus | 200 |

| Chenopodium album | 150 |

These findings suggest potential applications in agricultural settings as a selective herbicide.

The biological activity of 3,4-Dichloro-6-(4-methylphenyl)pyridazine is attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine atoms enhances its lipophilicity, allowing better membrane penetration and interaction with cellular components.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis.

- Anticancer Mechanism : It activates caspase pathways leading to apoptosis and inhibits key signaling pathways involved in cell proliferation.

- Herbicidal Mechanism : It inhibits photosynthesis in target plants by disrupting electron transport chains.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy found that the compound effectively reduced biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.

- Cancer Research : In a study published in Cancer Letters, researchers observed that treatment with 3,4-Dichloro-6-(4-methylphenyl)pyridazine led to significant tumor regression in xenograft models of breast cancer.

- Agricultural Application : Field trials reported in Weed Technology demonstrated that the compound significantly reduced weed biomass compared to untreated controls, indicating its effectiveness as a herbicide.

Q & A

Basic Question: What are the primary synthetic routes for 3,4-Dichloro-6-(4-methylphenyl)pyridazine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of 3,4-dichloro-6-(4-methylphenyl)pyridazine typically involves nucleophilic substitution or coupling reactions. A common approach is functionalization of dichloropyridazine precursors (e.g., 3,6-dichloropyridazine) with 4-methylphenyl groups via Suzuki-Miyaura cross-coupling or Ullmann-type reactions . Microwave-assisted synthesis has been reported for similar pyridazine derivatives, offering faster reaction times (10–30 minutes) and higher yields (70–85%) compared to conventional heating . Key factors affecting yield include:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki coupling improves regioselectivity.

- Solvent polarity : DMF or THF enhances solubility of aromatic intermediates.

- Temperature control : Microwave irradiation at 120–150°C minimizes side reactions.

Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Basic Question: How is the structure of 3,4-Dichloro-6-(4-methylphenyl)pyridazine validated in crystallographic studies?

Methodological Answer:

X-ray crystallography is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement . Key steps include:

Data collection : High-resolution (≤ 1.0 Å) single-crystal X-ray diffraction.

Space group determination : Monoclinic (P2₁/c) is common for pyridazine derivatives.

Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.

For example, PubChem-derived InChI keys (e.g., JRZDBBCBIQEJLA-UHFFFAOYSA-N for analogous compounds) ensure consistency with computed structural data . Discrepancies in bond lengths (>0.05 Å) may indicate disorder, requiring TWINABS for twinned data correction .

Advanced Question: How can regioselectivity challenges in introducing substituents to the pyridazine ring be addressed?

Methodological Answer:

Regioselectivity in pyridazine functionalization is influenced by electronic and steric factors:

- Electronic effects : Chlorine at C3 and C4 deactivates the ring, favoring nucleophilic attack at C6. DFT calculations (e.g., Gaussian09) predict electron-deficient sites .

- Protecting groups : Temporary protection of reactive sites (e.g., Boc groups) directs substitution to desired positions.

- Catalytic systems : Pd-catalyzed C–H activation enables direct arylation at C6 with 4-methylphenylboronic acid, achieving >80% selectivity .

Controlled experiments with deuterated analogs (e.g., DMSO-d₆ in NMR) monitor reaction progress and intermediate stability .

Advanced Question: How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

Variable-temperature NMR : Detects rotamers or tautomers (e.g., enol-keto forms) by observing signal splitting at low temperatures (−40°C) .

Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯Cl) in the crystal lattice that may distort bond angles .

DFT-based NMR prediction : Tools like ACD/Labs or MestReNova compare computed chemical shifts with experimental data to identify conformers .

For example, a 0.3 ppm deviation in aromatic proton shifts may indicate π-stacking not observed in the solid state .

Advanced Question: What mechanistic insights guide the exploration of biological activity in pyridazine derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Electrophilic substituents : Chlorine atoms enhance lipophilicity and membrane permeability (logP ~2.8 for 3,4-dichloro derivatives) .

- Hydrogen-bonding motifs : The pyridazine N-atoms interact with biological targets (e.g., kinase ATP-binding pockets).

In vitro assays : - Antimicrobial activity : MIC values against S. aureus (≤16 µg/mL) via broth microdilution .

- Anticancer screening : MTT assays using HeLa cells, with IC₅₀ correlated to substituent electronegativity .

Metabolite identification via LC-MS/MS (e.g., Q-TOF systems) reveals oxidative degradation pathways .

Advanced Question: What strategies optimize the stability of 3,4-Dichloro-6-(4-methylphenyl)pyridazine under physiological conditions?

Methodological Answer:

Stability is critical for in vivo applications. Approaches include:

- pH-dependent degradation studies : HPLC monitoring (C18 column, acetonitrile/water) identifies hydrolysis products at pH 7.4 .

- Prodrug design : Esterification of reactive sites (e.g., acetate prodrugs) improves serum half-life from 2 to 8 hours .

- Co-crystallization : Coformers like succinic acid reduce hygroscopicity and enhance thermal stability (TGA decomposition >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.